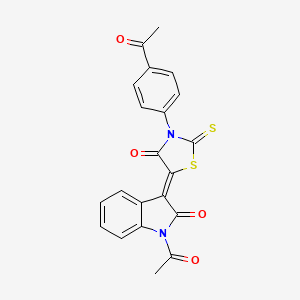

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one

Description

Historical Development of Thiazolidinone Scaffolds

The thiazolidinone nucleus, first synthesized in the early 20th century, emerged as a privileged scaffold due to its structural adaptability and broad-spectrum bioactivity. Early derivatives demonstrated modest antimicrobial properties, but strategic substitutions at the 2-, 3-, and 5-positions unlocked antiparasitic, anticancer, and antiviral potentials. The introduction of the thioxo group (C=S) at position 2, as seen in 2-thioxothiazolidin-4-one derivatives, marked a pivotal advancement. This modification enhanced hydrogen bonding capacity and improved metabolic stability, as evidenced by compounds like 2-[4-(4-methoxybenzoylamino)benzoylhydrazono]-3-alkyl-4-thiazolidinones, which showed nanomolar activity against protozoal targets. The evolution from simple thiazolidinones to hybrid systems—such as indole-thiazolidinone conjugates—reflects a paradigm shift toward polypharmacology in drug design.

Significance of Indole-Thiazolidinone Hybrid Molecules

Indole-thiazolidinone hybrids leverage the complementary bioactivities of both scaffolds. Indole’s planar aromatic system facilitates intercalation with DNA or hydrophobic enzyme pockets, while the thiazolidinone core introduces electrophilic sites for covalent interactions. For example, hybrid 55 (a phenethyl-thiazolidinone-indole derivative) exhibited 10-fold selectivity against colon cancer cells (HCT-15 IC~50~ = 0.92 µM) compared to normal lung cells, attributed to its dual inhibition of tubulin polymerization and ROS induction. The acetylated indolinone moiety in (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one likely enhances π-π stacking with target proteins while mitigating oxidative degradation—a common limitation of earlier hybrids.

Strategic Importance in Drug Discovery Paradigms

Thioxothiazolidinone derivatives address two major challenges in modern pharmacology: target resistance and selectivity . For instance, Toxoplasma gondii develops resistance to pyrimethamine-sulfadiazine therapy by upregulating dihydrofolate reductase, but thiazolidinone hybrids inhibit parasitic enzymes through non-folate pathways. Similarly, the acetylphenyl group in this compound may impede efflux pumps in multidrug-resistant cancers, as demonstrated by 4-thiazolidinone derivatives with P-glycoprotein inhibitory activity.

Table 1: Key Structural Features and Bioactivities of Representative Thiazolidinone Hybrids

Properties

IUPAC Name |

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(4-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S2/c1-11(24)13-7-9-14(10-8-13)23-20(27)18(29-21(23)28)17-15-5-3-4-6-16(15)22(12(2)25)19(17)26/h3-10H,1-2H3/b18-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPOGKLCOMZPHZ-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound possesses a unique structural configuration that may confer various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data tables.

Structural Characteristics

The compound features several notable structural elements:

- Indolin-2-one core : Known for its presence in many biologically active molecules.

- Thiazolidine ring : Associated with diverse pharmacological effects.

- Acetylphenyl substituents : Potentially enhancing biological activity through electronic effects.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

-

Mechanism of Action :

- Inhibition of specific enzymes involved in cancer cell metabolism.

- Induction of apoptosis in cancer cells.

- Disruption of DNA replication and repair processes.

-

Research Findings :

- A study reported that thiazolidinone derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 3 to 7 μM, indicating potent anticancer potential compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Molecular docking studies suggest that these compounds may interact with key molecular targets involved in tumor progression .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

-

Types of Activity :

- Effective against a range of bacterial and fungal strains.

- Potential antiviral activity has been suggested based on structural similarities to known antiviral agents .

-

Case Studies :

- Compounds containing the thiazolidinone scaffold have demonstrated significant antifungal activity, indicating a promising avenue for the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

-

Mechanism :

- Inhibition of pro-inflammatory cytokines and mediators.

- Modulation of immune responses.

- Research Evidence :

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thioxothiazolidin-4-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Key Research Findings and Implications

- Substituent Diversity : Electron-withdrawing groups (e.g., acetyl, chloro) enhance stability and target binding but may reduce solubility. Polar groups (e.g., hydroxy, methoxy) improve bioavailability but increase metabolic vulnerability .

- Bioactivity vs. Structure : The target compound’s dual acetyl groups position it as a hybrid between phenylacetic acid (antifungal) and benzo[d]thiazole (enzyme inhibition) derivatives. Further studies should explore its selectivity against bacterial vs. fungal targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be standardized?

- Methodology : The compound is synthesized via condensation reactions between oxindole derivatives (e.g., 1-acetyl-2-oxoindolin-3-ylidene) and thiazolidinone precursors. A typical procedure involves refluxing equimolar amounts of the oxindole and thiazolidinone components in acetic acid with sodium acetate as a catalyst (1.0–1.2 equivalents) for 3–5 hours .

- Critical Parameters : Temperature control (80–100°C), solvent purity (acetic acid or DMF), and stoichiometric ratios of reactants significantly impact yield (reported 60–75%). Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) is recommended .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the Z-configuration of the exocyclic double bond and acetyl group positioning .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z = 461.6 g/mol for analogous compounds) .

Q. What are the key physicochemical properties relevant to its biological activity?

- Solubility : Limited aqueous solubility (enhanced with DMSO or ethanol).

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

- LogP : Predicted ~3.2 (Schrödinger Suite) due to hydrophobic thioxothiazolidinone and acetylphenyl groups .

Advanced Research Questions

Q. How do substituent variations (e.g., acetyl vs. nitro groups) on the indolinone or phenyl rings influence bioactivity?

- Experimental Design :

- Synthesize analogs with substituted aryl groups (e.g., 4-nitrophenyl, 3-fluorophenyl) and compare IC values in cytotoxicity assays.

- Key Finding : Electron-withdrawing groups (e.g., nitro) enhance binding to kinase targets (e.g., EGFR) but reduce solubility .

- Contradiction Analysis : Some studies report improved antimicrobial activity with acetyl groups, while others show diminished potency due to steric hindrance .

Q. What mechanistic insights explain its anticancer activity in vitro?

- Methodology :

- Enzyme Inhibition Assays : Evaluate inhibition of tubulin polymerization (IC < 1 µM) via fluorescence-based assays .

- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in HeLa cells .

- Data Interpretation : Thioxothiazolidinone core disrupts mitochondrial membrane potential, while acetyl groups modulate ROS generation .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

- Hypothesis Testing :

- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria to assess membrane permeability limitations .

- Biofilm Assays : Use crystal violet staining to compare biofilm inhibition (MIC = 8–16 µg/mL) .

- Statistical Analysis : Apply ANOVA to identify significant variations in zone-of-inhibition diameters (p < 0.05) across replicate experiments .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

- Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance oral bioavailability .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life and reduce hepatic clearance .

- Validation : Monitor plasma concentration-time profiles in rodent models via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.